molecular formula C9H17NO3 B157017 (R)-1-N-Boc-3-hydroxypyrrolidine CAS No. 109431-87-0

(R)-1-N-Boc-3-hydroxypyrrolidine

Cat. No. B157017
M. Wt: 187.24 g/mol
InChI Key: APCBTRDHCDOPNY-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxypyrrolidine derivatives has been explored through various innovative methods. One approach involved a nine-step process starting from 3-O-benzylglyceraldehyde, utilizing Escherichia coli transketolase mediated C–C bond synthesis to establish the absolute stereochemistry, followed by a ring contraction to form the N-hydroxypyrrolidine nucleus . Another method described the synthesis of conformationally constrained methanopyrrolidines from a 1,2-dihydropyridine photoproduct, which could be useful for creating more complex derivatives with α-ester substituents . Additionally, a stereoselective synthesis of dihydroxypyrrolidines from 4-hydroxy-L-proline was achieved through regio- and stereoselective hydroxylation of a 4-oxoproline enolate . A facile synthesis of α,α′ disubstituted N-hydroxypyrrolidines was also reported, using a double 1,4-addition of hydroxylamine in an environmentally friendly ethanol/water system . Lastly, a practical large-scale synthesis of 3,4-isopropylidenedioxypyrrolidine hydrotosylate was developed, featuring a novel N-debenzylation procedure that utilizes a borane−benzylamine complex as an internal hydrogen-transfer source .

Molecular Structure Analysis

The molecular structure of N-hydroxypyrrolidines is characterized by the presence of a five-membered ring with a hydroxyl group attached to the nitrogen atom. The synthesis methods developed for these compounds often aim to establish specific stereochemistry, which is crucial for their biological activity. For instance, the Escherichia coli transketolase mediated synthesis aimed to establish absolute stereochemistry , while the synthesis from 4-hydroxy-L-proline focused on regio- and stereochemical control . The conformational analysis of methanopyrrolidines provided insights into the bridge bias and heteroatom substituent effects on amide preferences .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-hydroxypyrrolidines are diverse and include enzymatic C–C bond formation , photoproduct conversion , regio- and stereoselective hydroxylation , double 1,4-addition of hydroxylamine , and palladium-catalyzed tandem protonolysis/hydrogenolysis . These reactions are carefully chosen to achieve the desired stereochemistry and functional group incorporation while maintaining good yields and environmental friendliness.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-hydroxypyrrolidines are influenced by their stereochemistry and substituents. The conformational studies of methanopyrrolidines revealed minimal influence of the bridgehead position and the presence of gauche(syn)/anti-5-fluoro or 5-hydroxy substituents on the K(T/C) values of N-acetylamide conformers . The synthetic methods and subsequent analyses of these compounds are essential for understanding their behavior in biological systems and their potential applications in medicinal chemistry.

Scientific Research Applications

  • Mechanism and Application in Boc Group Migration : A study by Xue and Silverman (2010) explored a base-generated alkoxide-triggered N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction mechanisms (Xue & Silverman, 2010).

  • Chemoenzymatic Synthesis : Haddad and Larchevěque (2005) described the kinetic resolution and selective oxidation of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine to achieve high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).

  • Hydroxylation with Sphingomonas sp. HXN-200 : The study by Li et al. (2001) highlights the preparation of N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, demonstrating the compound's utility in enzymatic synthesis and modification (Li et al., 2001).

  • Synthesis of Orthogonally Protected Hypusine : Song et al. (2015) developed a protected hypusine reagent for solid-phase synthesis of hypusinated peptides using (R)-3-hydroxypyrrolidin-2-one, illustrating its role in peptide chemistry (Song et al., 2015).

  • Synthesis of (S)-1-Boc-3-hydroxypiperidine : A method for synthesizing (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine was explored by Wang Junming (2013), showing its relevance in synthetic chemistry (Wang Junming, 2013).

  • Bioreductive Production by Carbonyl Reductase : Chen et al. (2017) discussed the bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase, highlighting its potential in industrial production (Chen et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424908
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-N-Boc-3-hydroxypyrrolidine

CAS RN

109431-87-0
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-Boc-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (3.00 g, 16.20 mmol) was dissolved in dry MeOH (60 mL) and cooled in an ice-water bath. Sodium borohydride (0.61 g, 16.20 mmol) was added carefully and the reaction mixture was stirred at 0° C. for 15 mins. The reaction mixture was diluted with water and pH was set to −9 with HCl (1% aqueous solution). The aqueous layer was extracted with EtOAc and the organic layers were combined, dried with MgSO4, filtered and evaporated to give the title compound (3.00 g, 98.9%). 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H), 1.85-1.96 (m, 2H), 3.26-3.33 (m, 2H), 3.38-3.47 (m, 3H), 4.38-4.40 (m, 1H); 13C NMR (125 MHz, CDCl3): δ 28.72, 33.95, 43.99, 54.38, 70.60, 79.57, 155.07.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y El-Ahmad, M Tabart, F Halley, V Certal, F Thompson… - 2019 - ACS Publications
More than 75% of breast cancers are estrogen receptor alpha (ERα) positive (ER+), and resistance to current hormone therapies occurs in one-third of ER+ patients. Tumor resistance is …
Number of citations: 51 pubs.acs.org
RK Rej, JE Thomas, RK Acharyya… - Journal of Medicinal …, 2023 - ACS Publications
Estrogen receptor alpha (ERα) is a well-established therapeutic target for the treatment of ER-positive (ER+) breast cancers. Despite the tremendous successes achieved with tamoxifen…
Number of citations: 4 pubs.acs.org
Y El-Ahmad, V Croq, C Wehrey… - Complete Accounts of …, 2022 - ACS Publications
This chapter describes the research program that led to the discovery of amcenestrant, an oral selective estrogen receptor degrader for the treatment of patients with estrogen receptor …
Number of citations: 0 pubs.acs.org

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